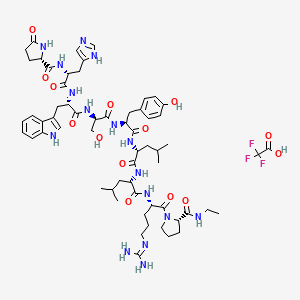
(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys(Me)24-Histone H3 (1-21) Trifluoroacetate (Lys(Me)24-H3(1-21) TFA) is a modified form of the histone H3 (1-21) peptide, which is a naturally occurring protein found in eukaryotic cells. Histones are important for DNA packaging and gene regulation in the nucleus, and Lys(Me)24-H3(1-21) TFA has been studied for its potential applications in the fields of synthetic biology and biochemistry.
科学的研究の応用
Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA has been studied for its potential applications in the fields of synthetic biology and biochemistry. It has been used as a model peptide for the study of protein-protein interactions, as a tool for the study of the structure and function of histones, and as a substrate for the study of histone acetylation. It has also been used to study the effects of post-translational modifications on protein-DNA interactions and to study epigenetic regulation.
作用機序
Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA is a modified form of the histone H3 (this compound) peptide, which has been modified to contain a methylated lysine (Me) at position 24. This modification has been shown to increase the affinity of the peptide for DNA and to increase the stability of the peptide-DNA interactions. The peptide is also known to interact with histone acetyltransferases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
Lys(Me)24-H3(this compound) TFA has been studied for its effects on gene expression. Studies have shown that the peptide can increase the expression of certain genes, including genes involved in cellular growth and differentiation. The peptide has also been shown to affect the activity of certain enzymes involved in epigenetic regulation, including histone acetyltransferases and histone deacetylases.
実験室実験の利点と制限
The use of Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA in laboratory experiments has several advantages. The peptide is easy to synthesize using SPPS methods, and it is relatively stable in aqueous solutions. The peptide is also known to interact with histone acetyltransferases, which makes it useful for the study of epigenetic regulation. However, the peptide also has some limitations. It is difficult to purify, and it can be degraded by proteases. In addition, the peptide is not suitable for in vivo studies, since it is not metabolically stable.
将来の方向性
There are several potential future directions for the study of Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA. One possibility is to further study the peptide’s interaction with histone acetyltransferases and its effects on gene expression. Another possibility is to study the peptide’s interactions with other proteins involved in epigenetic regulation, such as histone deacetylases and methyltransferases. Finally, the peptide could be used as a model peptide for the study of post-translational modifications and their effects on protein-DNA interactions.
合成法
Lys(Me)24-H3((Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate) TFA is synthesized using solid-phase peptide synthesis (SPPS) methods. The peptide is synthesized by coupling the amino acid building blocks using a heterobifunctional linker and then deprotecting the peptide with trifluoroacetic acid (TFA). The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H176N36O28.C2HF3O2/c1-48(2)44-65(86(152)116-52(6)93(159)160)126-83(149)63(32-34-68(101)137)122-78(144)57(25-13-17-37-98)120-81(147)61(29-21-40-110-95(105)106)124-88(154)67-31-23-43-132(67)92(158)51(5)115-77(143)56(24-12-16-36-97)117-71(140)46-112-70(139)45-113-89(155)72(53(7)134)128-87(153)66(47-133)127-82(148)58(26-14-18-38-99)121-80(146)60(28-20-39-109-94(103)104)119-76(142)50(4)114-90(156)73(54(8)135)129-85(151)64(33-35-69(102)138)123-79(145)59(27-15-19-42-131(10)11)125-91(157)74(55(9)136)130-84(150)62(118-75(141)49(3)100)30-22-41-111-96(107)108;3-2(4,5)1(6)7/h48-67,72-74,133-136H,12-47,97-100H2,1-11H3,(H2,101,137)(H2,102,138)(H,112,139)(H,113,155)(H,114,156)(H,115,143)(H,116,152)(H,117,140)(H,118,141)(H,119,142)(H,120,147)(H,121,146)(H,122,144)(H,123,145)(H,124,154)(H,125,157)(H,126,149)(H,127,148)(H,128,153)(H,129,151)(H,130,150)(H,159,160)(H4,103,104,109)(H4,105,106,110)(H4,107,108,111);(H,6,7)/t49-,50-,51-,52-,53+,54+,55+,56-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,72-,73-,74-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRRMLVWWGBRT-IKQJUFJYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H177F3N36O30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














